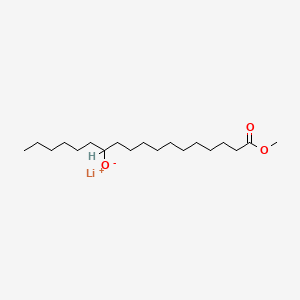
Octadecanoic acid, 12-hydroxy-, methyl ester, lithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methyl 12-oxidooctadecanoate is a chemical compound with the molecular formula C19H37LiO3. It is a lithium salt of a fatty acid derivative, specifically a methyl ester of 12-oxidooctadecanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methyl 12-oxidooctadecanoate typically involves the reaction of 12-oxidooctadecanoic acid with lithium hydroxide in the presence of methanol. The reaction proceeds as follows:
Esterification: 12-oxidooctadecanoic acid is first esterified with methanol to form methyl 12-oxidooctadecanoate.
Lithiation: The methyl ester is then reacted with lithium hydroxide to form lithium methyl 12-oxidooctadecanoate.
The reaction conditions generally include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of lithium methyl 12-oxidooctadecanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Lithium methyl 12-oxidooctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The lithium ion can be substituted with other cations in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with other metal salts can lead to the substitution of the lithium ion.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, and substituted metal salts .
科学的研究の応用
Lithium methyl 12-oxidooctadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.
Industry: It is used in the production of specialized lubricants and as an additive in various industrial processes .
作用機序
The mechanism of action of lithium methyl 12-oxidooctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lithium ion plays a crucial role in modulating the activity of these targets, leading to various biochemical effects. The compound can influence pathways related to lipid metabolism and signal transduction .
類似化合物との比較
Similar Compounds
Methyl 12-oxooctadecanoate: A similar compound with a methyl ester group but without the lithium ion.
Lithium stearate: Another lithium salt of a fatty acid, commonly used in lubricants and greases.
Uniqueness
Lithium methyl 12-oxidooctadecanoate is unique due to its specific structure, which combines the properties of a fatty acid derivative with the reactivity of a lithium salt. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
特性
CAS番号 |
53422-16-5 |
|---|---|
分子式 |
C19H37LiO3 |
分子量 |
320.5 g/mol |
IUPAC名 |
lithium;18-methoxy-18-oxooctadecan-7-olate |
InChI |
InChI=1S/C19H37O3.Li/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2;/h18H,3-17H2,1-2H3;/q-1;+1 |
InChIキー |
SLYRBTOYHKVOCK-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCC(CCCCCCCCCCC(=O)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


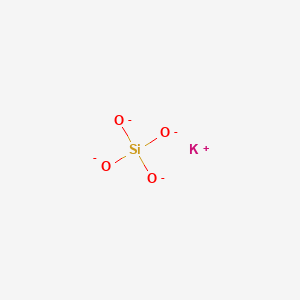
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
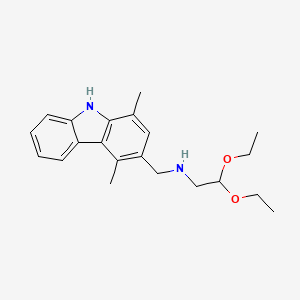
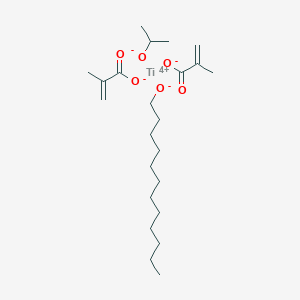
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
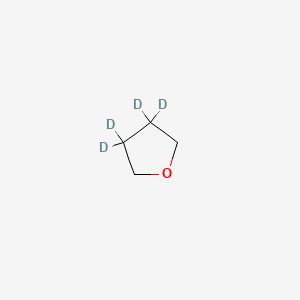
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
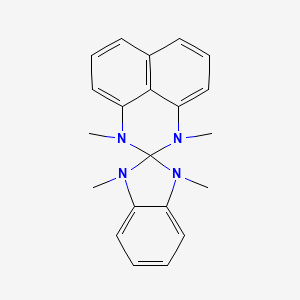
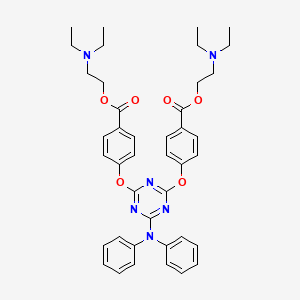
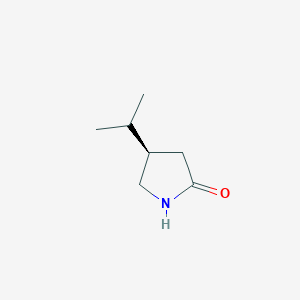

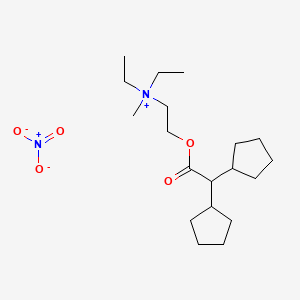
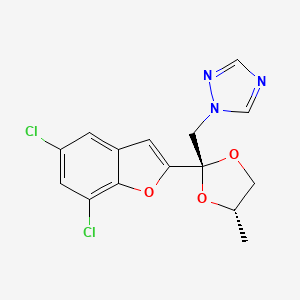
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
